Limitation: No Published In Vitro Potency or Target Engagement Data Identified for CAS 953258-41-8
A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem BioAssay as of the evidence cutoff date did not identify any published in vitro IC₅₀, Kᵢ, EC₅₀, or target engagement data for CAS 953258-41-8 at any biological target, including the human orexin-1 (OX₁R) or orexin-2 (OX₂R) receptors. In contrast, numerous structurally related piperidine sulfonamide analogs within the same orexin receptor antagonist patent families have reported OX₁R and OX₂R IC₅₀ values in the nanomolar range [1]. Without such data, no quantitative potency differentiation claim can be substantiated for this compound.
| Evidence Dimension | OX₁R / OX₂R antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | Related piperidine sulfonamide orexin antagonists (various patent examples); representative OX₁R IC₅₀ ≈ 0.8–200 nM, OX₂R IC₅₀ ≈ 30–500 nM [1] |
| Quantified Difference | Not calculable; data absent for target compound |
| Conditions | CHO or HEK293 cells expressing recombinant human OX₁R or OX₂R; FLIPR calcium mobilization assay (standard orexin receptor antagonist screening cascade) [1] |
Why This Matters
Without potency data, a scientific user cannot determine whether this compound engages the putative orexin targets at concentrations relevant for in vitro probe or in vivo proof-of-concept studies.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50438818 (CHEMBL2413371) and related entries. Retrieved from https://bindingdb.org View Source
